molecular formula C8H9IN2O B14804821 3-Cyclopropoxy-5-iodopyridin-4-amine

3-Cyclopropoxy-5-iodopyridin-4-amine

Cat. No.: B14804821
M. Wt: 276.07 g/mol
InChI Key: AODHGSYUMKFEAT-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodopyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, an iodine atom at the 5-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 3-bromo-5-iodopyridin-2-amine as a starting material, which is then subjected to a Suzuki cross-coupling reaction with cyclopropyl boronic acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-5-iodopyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce nitro or amine derivatives, respectively .

Scientific Research Applications

3-Cyclopropoxy-5-iodopyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodopyridin-4-amine in chemical reactions is primarily due to the presence of the reactive amine group and the iodine atom. The amine group acts as a nucleophile, while the iodine atom can participate in electrophilic substitution reactions. These functional groups enable the compound to undergo various transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-5-iodopyridin-4-amine is unique due to the presence of both the cyclopropoxy group and the iodine atom on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodopyridin-4-amine

InChI

InChI=1S/C8H9IN2O/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

AODHGSYUMKFEAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2N)I

Origin of Product

United States

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